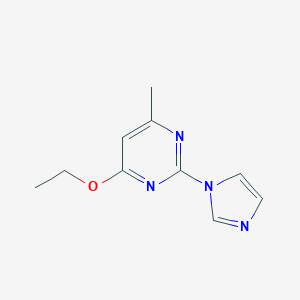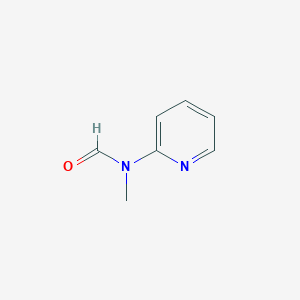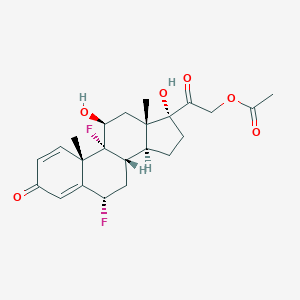![molecular formula C8H13NO2 B046409 (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116721-83-6](/img/structure/B46409.png)
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine and isoxazole ring system.
Mechanism Of Action
The mechanism of action of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde have been extensively studied. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is its potential as a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound exhibits significant antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One of the most promising directions is the development of this compound as a potential candidate for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as medicinal chemistry and neuroprotection.
Synthesis Methods
The synthesis of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a multi-step process. The initial step involves the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride to form 2-chloro-3-hydroxypyridine. This intermediate is then reacted with 2,3-epoxypropyl isoxazole to form the desired product, (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde.
Scientific Research Applications
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
properties
CAS RN |
116721-83-6 |
|---|---|
Product Name |
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8-/m1/s1 |
InChI Key |
VDZGIIOVACLOED-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C[C@@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
Canonical SMILES |
C1CCN2C(C1)CC(O2)C=O |
synonyms |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)






![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)





